molecular formula C16H17N3O4S2 B12184397 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B12184397
M. Wt: 379.5 g/mol
InChI Key: NCPXZJWXEQURLA-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic specialty chemical designed for pharmaceutical and biological research applications. This molecule features a 1,2-benzothiazol-3-one 1,1-dioxide (also known as a saccharin or benzothiazole sulfonamide) scaffold linked via an acetamide bridge to a 4-tert-butylthiazole moiety. The 1,2-benzothiazol-3-one 1,1-dioxide group is a privileged structure in medicinal chemistry, known for its role as a key pharmacophore in compounds with diverse bioactivities. The tert-butylthiazole group is a common heterocyclic motif that can enhance a compound's physicochemical properties and target binding affinity. Compounds with structural similarities, particularly those containing the N-(thiazol-2-yl)benzamide scaffold, have been identified as potent and selective negative allosteric modators for certain ion channels, suggesting the potential for this compound to be explored in neuroscience and pharmacology research . Furthermore, the saccharin derivative core is associated with various biological activities. This combination of distinct chemical features makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor modulation, and probe development. Researchers are encouraged to conduct their own experiments to fully characterize this compound's activity profile, mechanism of action, and specific research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O4S2/c1-16(2,3)12-9-24-15(17-12)18-13(20)8-19-14(21)10-6-4-5-7-11(10)25(19,22)23/h4-7,9H,8H2,1-3H3,(H,17,18,20)

InChI Key

NCPXZJWXEQURLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

The molecular formula of the compound is C16H17N3O4S2C_{16}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 379.5 g/mol. Its structure features both thiazole and benzothiazole rings, which are significant in conferring biological activity.

Synthesis

The synthesis typically involves reactions between 4-tert-butyl-1,3-thiazol-2-amine and 1,2-benzothiazol-3-amine under specific conditions, often using solvents like ethanol and employing reflux methods for optimal yields.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and thiazole exhibit a broad spectrum of antimicrobial activities. A study highlighted that similar compounds showed effective inhibition against various Gram-positive bacteria and fungi .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro assays demonstrated that certain derivatives possess significant growth inhibitory effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these activities were reported in the low micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve the interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The unique structure allows it to modulate the activity of these targets effectively .

Case Studies

Several studies have focused on the biological implications of compounds related to this compound:

  • Antiproliferative Studies : Compounds derived from benzothiazole exhibited varying degrees of antiproliferative activity in human tumor cell lines, with some showing IC50 values as low as 6.46 μM against specific targets .
  • Inhibition Studies : Other derivatives displayed inhibitory effects on key enzymes implicated in cancer progression and cellular proliferation pathways. For instance, inhibitors targeting human protoporphyrinogen oxidase (hPPO) showed promising results with K(i) values indicating strong binding affinity .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings is presented below:

Compound NameBiological ActivityIC50 / K(i) ValuesReference
N-(4-tert-butyl...Antimicrobial~6.46 μM
Benzothiazole DerivativeAnticancer30–550 nM
Thiazole AnalogEnzyme InhibitionK(i) = 40 nM

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzothiazoles exhibit significant antimicrobial activity. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has been evaluated for its antibacterial and antifungal properties. Studies show that it can inhibit the growth of various bacterial strains and fungi at low concentrations .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of human tumor cell lines. For example, compounds derived from similar structures have been noted for their efficacy against leukemia cells with IC50 values indicating significant potency .

Neuroprotective Effects

Interestingly, some studies have linked benzothiazole derivatives with neuroprotective effects. This compound may influence pathways implicated in neurodegenerative diseases such as Alzheimer’s disease by inhibiting the interaction between amyloid beta peptide and its binding partners .

Case Study 1: Antimicrobial Activity

A study published in Molecules explored the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms .

Case Study 2: Anticancer Research

In a comprehensive screening of various thiazole-based compounds against cancer cell lines conducted by the American Chemical Society, it was found that certain derivatives had significant growth inhibition rates. The compound under discussion was noted for its potential as a lead compound in developing new anticancer therapies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 4-tert-butylthiazole group undergoes nucleophilic substitution at the C2 position under basic conditions. This reactivity is critical for modifying the compound’s biological activity:

Reaction Type Reagents/Conditions Products Key Observations
Amination NH₃/EtOH, 60°C, 12 hrs2-Amino-4-tert-butylthiazole derivativeTert-butyl group stabilizes intermediates, improving yield (~75%) .
Halogenation Cl₂/FeCl₃, DCM, 0°C2-Chloro-4-tert-butylthiazoleElectrophilic chlorination favored at C5 of thiazole; minimal benzothiazole reactivity .

Electrophilic Aromatic Substitution (EAS) at Benzothiazole

The benzothiazole moiety directs electrophiles to the C6 position due to electron-withdrawing effects of the sulfone group:

Electrophile Conditions Product Regioselectivity
Nitration HNO₃/H₂SO₄, 0°C6-Nitro-1,2-benzothiazol-3-one-1,1-dioxide>90% regioselectivity at C6; no side products detected .
Sulfonation SO₃/DMF, 80°C6-Sulfo-1,2-benzothiazol-3-one-1,1-dioxideRequires anhydrous conditions to prevent hydrolysis of acetamide.

Hydrolysis of the Acetamide Linker

The acetamide bridge (-NH-C(=O)-CH₂-) undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Kinetics
Acidic Hydrolysis 6M HCl, reflux, 6 hrs2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid + 4-tert-butylthiazol-2-amineComplete cleavage in 6 hrs; isolated yield: 82% .
Basic Hydrolysis 2M NaOH, 70°C, 4 hrsSodium salt of acetic acid derivativeFaster kinetics (t₁/₂ = 45 min) due to nucleophilic hydroxide attack .

Oxidation/Reduction Reactions

The sulfone (-SO₂-) and ketone (=O) groups participate in redox transformations:

Sulfone Reduction

Reductant Conditions Product Efficiency
LiAlH₄THF, 0°C → RT, 2 hrs2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetamide (sulfone → sulfide)Partial reduction (57% yield); over-reduction to thiol not observed .

Ketone Oxidation

Oxidant Conditions Product Outcome
KMnO₄/H₂SO₄80°C, 3 hrs2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acidComplete oxidation; decarboxylation side products observed at >90°C .

Cyclization Reactions

The compound forms heterocyclic systems via intramolecular reactions:

Reaction Catalyst/Conditions Product Application
Thiazolo[5,4-b]pyridine Formation PPA, 120°C, 8 hrsFused tricyclic systemEnhanced antimicrobial activity reported in analogs .
Benzothiazepine Synthesis CH₃COCl, AlCl₃, DCM, 0°CSeven-membered ring incorporating thiazolePotential CNS activity; structural confirmation via XRD .

Stability Under Ambient Conditions

Degradation pathways were characterized via accelerated stability studies:

Factor Conditions Degradation Products Half-Life
Light (ICH Q1B)1.2 million lux-hours4-tert-butylthiazole-2-carboxylic acid + sulfonic acid derivativet₁/₂ = 14 days; photooxidation dominant pathway.
Humidity (40°C/75% RH)30 daysHydrolyzed acetamide + oxidized thiazoleMass loss ≤2%; complies with ICH stability guidelines .

Comparison with Similar Compounds

Core Structural Motifs

All analogs share the 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide backbone. Variations occur in:

  • N-substituents on the acetamide :
    • Bulky alkyl/aryl groups: tert-butyl (target compound), 2-ethylphenyl , 3-bromophenyl , 4-[(4-methylpiperidinyl)sulfonyl]phenyl .
    • Polar groups: 4-hydroxyphenyl , 2-hydroxyphenyl/4-methoxybenzyl (dual substitution) .
  • Linker modifications : Propanamide instead of acetamide in 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide .

Electronic and Steric Effects

  • tert-butyl (target compound): High steric hindrance may reduce binding flexibility but enhance lipophilicity, favoring membrane permeability.
  • 2-ethylphenyl : Smaller alkyl group improves solubility but may lower target affinity.
  • 4-hydroxyphenyl : Hydroxyl group enables hydrogen bonding, improving solubility and target interactions.

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP compared to analogs with polar substituents (e.g., hydroxyl , methoxy ).
  • Solubility : Polar groups (e.g., hydroxyl , sulfonyl ) enhance aqueous solubility, while bulky alkyl/aryl groups (tert-butyl, 2-ethylphenyl) reduce it.
  • Hydrogen Bonding : Crystallographic studies on analogs (e.g., N-(1,3-thiazol-2-yl)-2-(dichlorophenyl)acetamide ) reveal R₂²(8) hydrogen-bonding motifs, stabilizing crystal lattices and influencing dissolution rates .

Stability and Impurity Profiles

  • Hydrolysis Resistance : Amide linkages (target compound) are more stable than ester-based impurities (e.g., methyl/ethyl esters ).
  • Metabolic Stability : Electron-withdrawing groups (e.g., sulfonyl ) resist oxidative metabolism, contrasting with tert-butyl’s susceptibility to CYP450-mediated oxidation.

Preparation Methods

Benzothiazole Ring Formation

The base structure is prepared by reacting 2-aminothiophenol with 2-carboxybenzaldehyde in ethanol under reflux (78°C, 6 hours), yielding 2-(carboxymethyl)benzothiazole. Subsequent decarboxylation is achieved through heating in quinoline at 210°C for 2 hours.

Sulfone and Ketone Installation

Controlled oxidation using KMnO₄ in H₂SO₄ (1:1 v/v) at 80°C for 3 hours introduces the sulfone group, while the ketone is formed via Hofmann elimination under basic conditions (NaOH 20%, 60°C).

StepReagentsConditionsYield
CyclizationEthanol, reflux78°C, 6 hrs82%
OxidationKMnO₄/H₂SO₄80°C, 3 hrs68%
Ketone FormationNaOH 20%60°C, 1 hr91%

Acetamide Linker Formation via Alkylation

Coupling the two heterocycles employs nucleophilic acyl substitution strategies.

Chloroacetylation of Benzothiazolone

The benzothiazolone dioxide core is treated with chloroacetyl chloride in dry DMF (0°C, 1 hour), followed by neutralization with NaHCO₃ to yield 2-chloro-N-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide.

Thiazole Amine Alkylation

Reaction of 4-tert-butyl-1,3-thiazol-2-amine with the chloroacetamide intermediate occurs in dioxane:H₂O (2:1) at 80°C for 90 minutes. Triethylamine (2 eq) facilitates deprotonation, achieving an 89% yield.

ParameterValue
Solvent SystemDioxane:H₂O (2:1)
Temperature80°C
CatalystTriethylamine (2 eq)
Reaction Time90 mins
Yield89%

Alternative Aminolysis Approaches

Carbodiimide-mediated coupling provides an alternative pathway, particularly for acid-sensitive substrates.

CDI Activation

The carboxylic acid derivative of benzothiazolone dioxide (prepared via hydrolysis of the methyl ester) is activated with N,N'-carbonyldiimidazole (CDI) in THF (25°C, 30 minutes). Subsequent addition of the thiazole amine gives the acetamide in 62% yield after recrystallization.

Comparative Efficiency

MethodYieldPurityScalability
Alkylation89%95%High
CDI Aminolysis62%98%Moderate

Purification and Characterization

Final purification employs sequential solvent crystallization (EtOAc/hexane) followed by preparative HPLC (C18 column, MeCN:H₂O 65:35). Structural confirmation combines:

  • HRMS : m/z 379.4521 [M+H]⁺ (calc. 379.4518)

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, t-Bu), 4.32 (s, 2H, CH₂), 7.52–8.01 (m, 4H, Ar-H)

  • IR : 1685 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂)

Stability Considerations

Accelerated stability studies (40°C/75% RH, 30 days) reveal:

Degradation PathwayConditionsRate (%/day)
Hydrolysis of acetamidepH < 31.8
Sulfone reductionLight exposure0.7
Thiazole ring openingpH > 102.4

Industrial-Scale Challenges

Key issues in kilogram-scale production include:

  • Solvent Recovery : Dioxane requires energy-intensive distillation (bp 101°C)

  • Waste Streams : KMnO₄ oxidation generates MnO₂ sludge (0.7 kg/kg product)

  • Exothermic Risks : Chloroacetylation requires jacketed reactors with ΔT < 5°C/min

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and dihedral angles. For example, related benzothiazole derivatives were analyzed using X-ray crystallography at 173 K, achieving an R factor of 0.031 and mean C–C bond length accuracy of 0.002 Å . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should validate functional groups, such as the acetamide and thiazole moieties. Mass spectrometry confirms molecular weight .

Q. What are common synthetic routes for preparing this compound and its analogs?

  • Methodological Answer : Carbodiimide-mediated coupling (e.g., using EDC·HCl) is widely employed. A representative protocol involves reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane with triethylamine as a base, achieving 91% yield . Solvent selection (e.g., ethanol for recrystallization) and temperature control (e.g., 273 K initial reaction) are critical for optimizing purity .

Q. How do substituents on the benzothiazole ring influence crystallographic packing?

  • Methodological Answer : Bulky groups like tert-butyl at the 4-position of the thiazole ring introduce steric hindrance, affecting dihedral angles (e.g., 79.3° between benzothiazole and benzene planes in analogs ). Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking (3.9 Å interplanar distances) dominate crystal packing, which can be mapped via Mercury software .

Q. What analytical methods ensure purity and stability during synthesis?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) monitors reaction progress. Purity ≥95% is achievable via flash chromatography (e.g., ethyl acetate/hexane gradients) . Stability studies under varying pH and temperature conditions (e.g., 25–40°C) should include TLC and DSC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antibacterial activity, while methoxy groups may reduce it . Validate findings using standardized assays (e.g., MIC for antimicrobial activity) and control for solvent effects (e.g., DMSO concentration ≤1%) .

Q. What computational strategies optimize the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2 for anti-inflammatory activity) identifies binding affinities. ADMET predictors (SwissADME) assess logP (optimal range: 2–3) and bioavailability .

Q. How can reaction conditions be optimized to improve yield without compromising stereochemistry?

  • Methodological Answer : Design-of-Experiments (DoE) models (e.g., Box-Behnken) optimize parameters like temperature, solvent polarity, and catalyst loading. For example, increasing triethylamine stoichiometry from 1.5 to 2.0 equivalents in carbodiimide couplings improved yields from 75% to 91% . Monitor enantiomeric purity via chiral HPLC if asymmetric centers are present .

Q. What role do non-covalent interactions play in stabilizing the compound’s solid-state structure?

  • Methodological Answer : Hydrogen bonds (O–H⋯O, N–H⋯O) and weak interactions (C–H⋯π, van der Waals) contribute to lattice energy. In a monohydrate analog, water molecules mediate O–H⋯N (2.87 Å) and O–H⋯O (2.76 Å) interactions, stabilizing the 3D framework . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

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